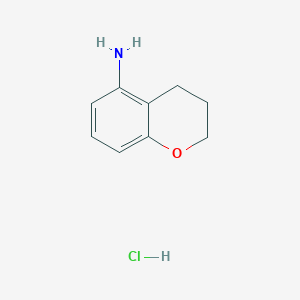

Chroman-5-ylamine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromen-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5H,2-3,6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSNAWDSTMCGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chroman 5 Ylamine Hydrochloride and Its Analogues

Direct Synthesis Approaches for Chroman-5-ylamine Hydrochloride

The direct synthesis of the target compound can be achieved through several key chemical transformations, including the reduction of precursor molecules, the introduction of the amine functionality via nucleophilic substitution, and the final salt formation.

Reduction Strategies in this compound Synthesis (e.g., from Oximes)

A primary route to chroman-5-ylamine involves the reduction of a suitable precursor, such as a nitrochroman or a chroman-5-one oxime. The reduction of nitroarenes to the corresponding anilines is a fundamental transformation in organic synthesis. nih.govchemrxiv.orgresearchgate.netresearchgate.net This can be accomplished using various reducing agents and catalytic systems.

Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.netgoogle.com The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst can be crucial to prevent unwanted side reactions. For instance, certain vanadium compounds can be added to catalytic hydrogenations to prevent the accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of undesired azo or azoxy compounds. google.com

Another effective method is the reduction of oximes. uc.ptsciencemadness.orgsciencemadness.orgorganic-chemistry.orgresearchgate.net Chroman-5-one can be converted to its oxime by reaction with hydroxylamine hydrochloride. Subsequent reduction of the oxime yields the desired chroman-5-ylamine. A variety of reducing agents can be used for this step, including sodium borohydride (B1222165) in the presence of a catalyst or other hydride donors. uc.ptresearchgate.net The diastereoselective reduction of oximes is particularly important when chiral centers are present in the molecule. uc.pt

Reductive amination represents another versatile strategy for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comyoutube.comlibretexts.orgsci-hub.seorganic-chemistry.org This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by in-situ reduction. Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the carbonyl group. masterorganicchemistry.comlibretexts.org

| Precursor | Reagents and Conditions | Product |

| 5-Nitrochroman | H2, Pd/C, Ethanol | Chroman-5-ylamine |

| Chroman-5-one oxime | NaBH4, MoCl5/NaHSO4·H2O, Ethanol | Chroman-5-ylamine researchgate.net |

| Chroman-5-one | NH3, H2, Fe/(N)SiC catalyst, Water sci-hub.se | Chroman-5-ylamine |

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of the amine group onto the chroman ring can also be achieved through nucleophilic substitution reactions. libretexts.orgsavemyexams.comyoutube.comyoutube.comchemguide.co.uk This typically involves the displacement of a suitable leaving group, such as a halide, on the aromatic ring by an amine nucleophile. However, direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging.

A more common approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a surrogate for ammonia (B1221849). libretexts.org This method avoids the issue of multiple alkylations that can occur when using ammonia directly. libretexts.org The phthalimide anion can displace a halide or other leaving group on the chroman ring, and subsequent hydrolysis or hydrazinolysis of the resulting phthalimide yields the primary amine. libretexts.org

Salt Formation Mechanisms for Amine Compounds

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. nih.gov The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from the hydrochloric acid. nih.gov This acid-base reaction results in the formation of the ammonium (B1175870) chloride salt.

The formation of the hydrochloride salt often improves the compound's stability, crystallinity, and water solubility, which can be advantageous for handling and formulation. nih.gov The salt is typically isolated by precipitation from the reaction mixture followed by filtration and drying. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of chroman-5-ylamine allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties.

Strategies for Amine Group Modifications and Derivatization

The primary amine group of chroman-5-ylamine serves as a versatile handle for further functionalization. It can undergo a variety of reactions to form a wide range of derivatives.

N-Alkylation: The amine can be alkylated using alkyl halides to produce secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often leading to a mixture of products. chemguide.co.uk Reductive amination offers a more controlled method for N-alkylation. masterorganicchemistry.comyoutube.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides. chemguide.co.uk This is a common strategy for introducing a variety of substituents onto the nitrogen atom.

Formation of Sulfonamides: Reaction with sulfonyl chlorides produces sulfonamides.

These modifications can significantly alter the electronic and steric properties of the amine, influencing its biological activity.

Chroman Ring Functionalization and Substitution Patterns

Introducing substituents onto the chroman ring itself provides another avenue for creating diverse analogues. rsc.orgorganic-chemistry.orgyoutube.com The position and nature of these substituents can have a profound impact on the molecule's properties.

Electrophilic aromatic substitution reactions can be used to introduce various functional groups onto the aromatic part of the chroman ring. The directing effects of the existing oxygen and amine (or a precursor group) will influence the position of the incoming substituent. For instance, Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups. Halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds. organic-chemistry.orgnih.gov

Stereoselective Synthetic Routes to Chiral Chroman Amine Derivatives

The creation of enantiomerically pure chroman derivatives is a pivotal area of research, driven by their presence in numerous biologically active molecules. A variety of sophisticated stereoselective methods have been engineered to construct these chiral frameworks.

A significant advancement is the nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl-chained alkynones. This powerful technique yields chiral 3-hydroxyl chroman derivatives that feature quaternary stereocenters of tri-substituted allylic siloxanes. The process is highly efficient, achieving yields of up to 97% and exceptional enantioselectivity (>99:1 er). chemrxiv.org The reaction employs a Ni(cod)2 catalyst in conjunction with a P-chiral monophosphine ligand, (R)-AntPhos, and uses triethylsilane as the reducing agent. chemrxiv.org The broad applicability of this method to various substrates highlights its importance in generating a wide array of structurally diverse chiral chromans. chemrxiv.org

Organocatalysis presents an alternative and potent strategy for the stereoselective synthesis of chromans. A highly enantio- and diastereoselective pathway to functionalized chromanes has been developed through a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. scispace.com Through the use of modularly designed organocatalysts (MDOs), which are self-assembled from cinchona alkaloid derivatives and amino acids, the desired chromane (B1220400) precursors are synthesized in good to high yields (up to 97%), with high diastereoselectivities (up to 99:1 dr), and excellent enantioselectivities (up to 99% ee). scispace.com These intermediates are then readily converted into the final chromane products. scispace.com

Other well-established techniques for the synthesis of chiral 2-substituted chromanes include the asymmetric hydrogenation of chromones, intramolecular oxy-Michael addition of phenol (B47542) substrates bearing (E)-α,β-unsaturated ketone moieties, and phenolate (B1203915) ion-mediated intramolecular epoxide ring-opening reactions. mdpi.com Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have proven effective. For example, a chiral chromane was synthesized with 84% enantiomeric excess using a (R,R)-Trost ligand in a Pd-catalyzed AAA reaction. mdpi.com

Synthesis of Related Chroman-Based Scaffolds and Analogues

The chromanone and chromone (B188151) core structures are considered "privileged scaffolds" in medicinal chemistry, leading to the development of a multitude of synthetic pathways for their construction.

An efficient route to cyclopentene-fused chromanones possessing multiple chiral centers is the bifunctional phosphine-catalyzed enantioselective [3+2]-cycloaddition of 3-cyanochromones with Morita-Baylis-Hillman (MBH) carbonates. proquest.com This reaction is characterized by good to high yields and high levels of both diastereoselectivity and stereoselectivity. proquest.com In a related metal-free approach, the phosphine-catalyzed alkoxy allylation of 3-cyanochromones with unsubstituted MBH carbonates yields 3-allyl-2-alkoxychromanones in high yield and with excellent diastereoselectivity. proquest.com

Microwave irradiation has been harnessed to create an efficient synthetic route for 2-alkyl chroman-4-one derivatives. gu.se The resulting scaffold can be further functionalized at the 3-position via bromination and subsequent substitution reactions to introduce a variety of groups, including amino, acetoxy, and cyano moieties. gu.se

Palladium-catalyzed reactions are also central to the synthesis of chromanones and flavanones. A broad array of flavanones can be prepared in very good yields through a palladium-catalyzed dehydrogenation of chromanones, followed by an arylation step with arylboronic acids. organic-chemistry.org The traditional synthesis of 3-disubstituted benzopyranones frequently relies on an intramolecular condensation under acidic conditions, which is often preceded by a Baker–Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com A range of catalysts, such as hydriodic acid, polyphosphoric acid, and phosphorus oxychloride, have been utilized to facilitate the final ring-closing step. ijrpc.com

The intramolecular Stetter reaction, catalyzed by chiral triazolium salts derived from camphor, provides an effective pathway to enantiomerically enriched chroman-4-ones, achieving excellent yields and high enantiomeric excess of up to 97% ee. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Products | Key Features | Reference |

| [3+2]-Cycloaddition | Bifunctional phosphine | Cyclopentene-fused chromanones | High yield, diastereoselectivity, and stereoselectivity | proquest.com |

| Alkoxy Allylation | Metal-free phosphine | 3-Allyl-2-alkoxychromanones | High yield, excellent diastereoselectivity | proquest.com |

| Alkylation | Microwave irradiation | 2-Alkyl chroman-4-ones | Efficient synthesis | gu.se |

| Dehydrogenation/Arylation | Palladium catalyst | Flavanones | Broad substrate scope, good yields | organic-chemistry.org |

| Intramolecular Stetter | Chiral triazolium salts | Chiral chroman-4-ones | Excellent yields, high enantioselectivity (up to 97% ee) | organic-chemistry.org |

Thiochromans and thiochromanones, the sulfur-containing analogues of chromans and chromanones, are also of significant interest due to their biological activities. proquest.comnih.gov Their synthesis often necessitates specialized strategies to incorporate the sulfur atom.

A copper-catalyzed, ligand-free domino process has been established for synthesizing thioflavanones from easily accessible 2'-iodochalcones or 2'-bromochalcones, using xanthate as an odorless sulfur source to achieve excellent yields. organic-chemistry.org An alternative one-pot synthesis of S-heterocycles is a rhodium-catalyzed reaction of β-tert-butylthio-substituted aldehydes and alkynes. organic-chemistry.org

Visible light-mediated, photocatalyst-free C-S cross-coupling reactions, proceeding through a photoinduced electron transfer (PET) mechanism, offer a pathway to thiochromane and thiochroman-4-ol (B1596091) derivatives. organic-chemistry.org Thiochroman-4-ones can also be synthesized in quantitative yields through the microwave-assisted cyclization of β-arylthiopropanoic acids, which are typically prepared from the base-catalyzed addition of arylthiols to β-chloropropanoic acid. researchgate.net

Furthermore, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives (thioflavones) has been accomplished via a Lewis acid and palladium(II)-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. acs.org This method demonstrates good compatibility with various substituents and has been successfully extended to the preparation of 2-heteroaryl thioflavone analogues. acs.org

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Reference |

| 2'-Iodochalcones/2'-Bromochalcones | Domino process | Copper/Xanthate | Thioflavanones | organic-chemistry.org |

| β-tert-Butylthio-substituted aldehydes and alkynes | Rh-catalyzed reaction | Rhodium catalyst | S-Heterocycles | organic-chemistry.org |

| - | C-S cross-coupling | Visible light | Thiochromane/Thiochroman-4-ol | organic-chemistry.org |

| β-Arylthiopropanoic acids | Cyclization | Microwave irradiation | Thiochroman-4-ones | researchgate.net |

| 2-Sulfinyl-thiochromones and arylboronic acids | Cross-coupling | Lewis acid/Palladium(II) | 2-Aryl-4H-thiochromen-4-ones | acs.org |

Multi-component reactions (MCRs) are celebrated for their efficiency in rapidly assembling complex molecules from simple precursors in a single synthetic operation. jocpr.com This powerful strategy has been effectively applied to the synthesis of chromenopyridine scaffolds.

A notable example is the one-pot, three-component synthesis of 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine (B92270) derivatives, achieved through a Chichibabin-type reaction. mdpi.com This reaction combines 3-acetyl coumarins, substituted aromatic aldehydes, and ammonium acetate (B1210297) under acidic conditions to produce the desired products in good yields ranging from 75–91%. mdpi.com

The utility of malononitrile (B47326) dimer as a versatile building block in MCRs has also been demonstrated in the synthesis of diverse heterocyclic structures, including chromenopyridines. researchgate.net These reactions are advantageous due to their high atom economy, reduced reaction times, and generally favorable yields, positioning MCRs as a potent and environmentally friendly approach for generating libraries of structurally diverse chromenopyridine derivatives. jocpr.comresearchgate.net

Coumarins represent a vast family of natural and synthetic compounds renowned for their extensive range of biological activities. researchgate.net Consequently, a wide variety of methods have been developed for their synthesis and subsequent chemical modification.

The Pechmann condensation stands as a classic and frequently employed method for coumarin (B35378) synthesis, involving the reaction of a phenol with a β-ketoester in an acidic medium. researchgate.netmdpi.com This reaction has been utilized to prepare a range of 7,8-dihydroxycoumarin and 7-hydroxycoumarin derivatives bearing different substituents at the C3 and C4 positions. mdpi.com

The Knoevenagel condensation is another foundational method in coumarin synthesis, typically involving the reaction between a salicylaldehyde (B1680747) and an active methylene (B1212753) compound. researchgate.netnih.gov This approach has been used to synthesize coumarin-3-carboxylic acids and other related derivatives. nih.gov Other classical synthetic routes include the Perkin, Wittig, and Claisen rearrangement reactions. researchgate.netnih.gov

Chemical modification of the coumarin scaffold is essential for fine-tuning its biological properties. For example, the nitration of 4,7-dimethylcoumarin (B83668) with a mixture of nitric and sulfuric acid can yield different isomers, such as 6-nitro- and 8-nitro-4,7-dimethylchromen-2-one, with the product distribution being dependent on the reaction temperature. chemmethod.com These nitrocoumarins can then be readily reduced to the corresponding aminocoumarins, providing further avenues for derivatization. chemmethod.com

| Reaction Name | Reactants | Product Type | Reference |

| Pechmann Condensation | Phenol, β-Ketoester | Substituted Coumarins | researchgate.netmdpi.com |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Substituted Coumarins | researchgate.netnih.gov |

| Nitration | Coumarin, Nitric Acid/Sulfuric Acid | Nitrocoumarins | chemmethod.com |

| Reduction | Nitrocoumarin, Fe/Acetic Acid | Aminocoumarins | chemmethod.com |

Innovative Synthetic Techniques and Green Chemistry Approaches

The adoption of green chemistry principles in the synthesis of chroman and coumarin derivatives is gaining momentum, aiming to minimize environmental impact. nih.goveurekaselect.com These sustainable approaches prioritize the use of renewable materials, non-toxic catalysts, and environmentally benign reaction conditions. nih.gov

Microwave irradiation has emerged as a key green technology, often resulting in significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique has been widely and successfully applied to the synthesis of a variety of chromene and coumarin derivatives. researchgate.net

Ultrasound-assisted synthesis represents another innovative method that can enhance reaction rates and yields. nih.gov The utilization of environmentally friendly solvents, such as water or ionic liquids, is a central tenet of green chromene synthesis. nih.govresearchgate.net

The development of catalyst-based approaches with minimal environmental footprints is an active area of research. For instance, Rochelle salt has been identified as a novel, green, and reusable heterogeneous catalyst for the one-pot, three-component synthesis of substituted 2-amino-4H-chromenes in good yields. researchgate.net Other green chemistry strategies being applied to this class of compounds include the development of solvent-free reaction conditions and mechanochemistry-mediated synthesis. nih.goveurekaselect.com These innovative techniques not only provide clear environmental benefits but also offer practical advantages in terms of scalability, cost-effectiveness, and simplified purification procedures. nih.gov

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govmdpi.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like chroman derivatives, contributing to the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. nih.govnih.govajgreenchem.com

Research has demonstrated the successful application of microwave irradiation in various reactions to construct the chroman ring system. For instance, the synthesis of chroman-4-ones can be efficiently achieved through a one-step, base-mediated aldol (B89426) condensation using microwave heating. acs.org In one method, a 2'-hydroxyacetophenone (B8834) is reacted with an appropriate aldehyde in the presence of diisopropylamine (B44863) (DIPA) in ethanol, with microwave irradiation at 160–170 °C for one hour to yield the corresponding chroman-4-one. acs.org

Multicomponent reactions (MCRs) are also well-suited for microwave assistance. A green and efficient one-pot, three-component synthesis of 2-amino-4H-chromene derivatives has been developed using aromatic aldehydes, malononitrile, and α- or β-naphthol. ajgreenchem.com This reaction proceeds under solvent-free conditions using ilmenite (B1198559) (FeTiO3) as a magnetic catalyst, which can be easily recovered and reused. ajgreenchem.com

A comparative study between microwave-assisted and conventional synthesis for producing 2H-chromen-2-one derivatives highlights the advantages of the former. The microwave-assisted approach, using acetic acid and DMF as the solvent system at 120°C, significantly reduces the reaction time to 8-10 minutes, compared to 4-7 hours required for the conventional reflux method. mdpi.comnih.gov

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

| Synthesis of 2H-chromen-2-one derivatives | Microwave-Assisted | Acetic acid, DMF, 120 °C | 8–10 min | Good | nih.gov, mdpi.com |

| Synthesis of 2H-chromen-2-one derivatives | Conventional | Acetic acid, DMF, reflux | 4–7 h | Good | nih.gov, mdpi.com |

| Synthesis of Chroman-4-ones | Microwave-Assisted | DIPA, EtOH, 160–170 °C | 1 h | N/A | acs.org |

| Synthesis of 2-amino-4H-chromene derivatives | Microwave-Assisted | FeTiO3 catalyst, solvent-free | Short | Excellent | ajgreenchem.com |

Furthermore, microwave technology has been utilized in combination with catalytic systems to synthesize a variety of heterocyclic compounds, including chromenes. A novel approach uses manganese (II) or cobalt (II) complexes with chroman-4-one amino ligands to catalyze alcohol dehydrogenation reactions under microwave irradiation. benthamdirect.com This method has proven effective for creating pyrroles, pyridines, and chromenes. benthamdirect.comeurekaselect.com

Catalytic Methods in Chroman Derivative Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and stereoselectivity. The synthesis of chroman derivatives has greatly benefited from the development of novel catalytic systems, including organocatalysis and transition metal catalysis.

Organocatalysis: Chiral organocatalysts have been instrumental in the asymmetric synthesis of chromanes. A highly enantio- and diastereoselective method for producing functionalized chromanes involves a domino Michael/hemiacetalization reaction. nih.govnih.gov This process uses modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids. The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols proceeds with this catalytic system to afford chromane derivatives in high yields (up to 97%) and with excellent stereoselectivity (up to 99% ee). nih.govnih.gov Another approach employs a bifunctional aminoboronic acid to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, yielding chromanes with high enantioselectivity (up to 96% ee). organic-chemistry.org

Transition Metal Catalysis: Palladium-catalyzed reactions are widely used for constructing C-C and C-N bonds. In the context of chroman chemistry, palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied extensively. acs.orgnih.gov Using secondary amines as nucleophiles, this reaction chemoselectively produces chromone-3-carboxamides in yields ranging from 40% to 92%. acs.org The reaction typically employs a Pd(OAc)2/PPh3 catalyst system under atmospheric pressure of carbon monoxide. acs.orgnih.gov

Rhodium and Ruthenium catalysts are effective for asymmetric transfer hydrogenation reactions. For example, enantiomerically enriched cis-3-benzyl-chromanols can be obtained from (E)-3-benzylidene-chromanones using a Rh-catalyzed process with formic acid and DABCO as the hydrogen source. organic-chemistry.org Similarly, a Ru-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones provides chiral flavanols with excellent control over the stereochemistry. organic-chemistry.org

Iron-catalyzed intramolecular alkyne-carbonyl metathesis offers a route to 3-substituted 2H-chromenes from simple alkynyl ethers of salicylaldehyde. msu.edu Using 15 mol % of FeCl3 as the catalyst in acetonitrile (B52724) results in high yields of the desired chromenes. msu.edu

| Catalyst System | Reaction Type | Substrates | Product | Key Features | Reference |

| Modularly Designed Organocatalysts (MDOs) | Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Functionalized Chromanes | High yield (up to 97%), excellent stereoselectivity (up to 99% ee) | nih.gov, nih.gov |

| Palladium (Pd(OAc)2/PPh3) | Aminocarbonylation | 3-Iodochromone, Secondary Amines | Chromone-3-carboxamides | High chemoselectivity, yields 40-92% | acs.org, nih.gov |

| Rhodium (Rh) | Asymmetric Transfer Hydrogenation | (E)-3-Benzylidene-chromanones | cis-3-Benzyl-chromanols | High enantioselectivity | organic-chemistry.org |

| Iron (FeCl3) | Alkyne-Carbonyl Metathesis | Alkynyl ethers of salicylaldehyde | 3-Substituted 2H-Chromenes | High yields | msu.edu |

| Bifunctional Aminoboronic Acid | Intramolecular oxa-Michael Reaction | α,β-Unsaturated Carboxylic Acids | Chromanes | High enantioselectivity (up to 96% ee) | organic-chemistry.org |

Structural Elucidation and Characterization of Chroman 5 Ylamine Hydrochloride and Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule.

¹H NMR: The proton NMR spectrum of a chroman derivative provides information on the number of different types of protons and their immediate electronic environment. For chroman-based structures, signals are typically observed in distinct regions corresponding to aromatic protons, protons on the heterocyclic ring, and those on any substituents. For instance, in derivatives of 2H-chromene, the protons on the dihydropyran ring appear at specific chemical shifts, while the aromatic protons are found further downfield. nih.gov The coupling constants between adjacent protons help to establish their connectivity.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization (sp³, sp²) and the nature of the atoms attached to them. In chroman derivatives, the aromatic carbons and the carbons of the heterocyclic ring resonate at characteristic chemical shifts. rsc.org

Detailed ¹H and ¹³C NMR Data for a Chroman Derivative: The following tables provide representative NMR data for a substituted chroman derivative, highlighting the typical chemical shift ranges for the different nuclei. nih.gov

Table 1: ¹H NMR Spectral Data of a Substituted Chroman Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 11.20 | s | - |

| OH | 7.54 | s | - |

| Ar-H | 7.29 | dd | 2.5, 8.0 |

| Ar-H | 7.19-7.14 | m | - |

| Ar-H | 6.87-6.85 | dd | 4.3, 8.5 |

| CH | 2.60-2.54 | m | - |

| CH | 2.50-2.40 | m | - |

| CH | 2.29-2.24 | m | - |

| CH₃ | 2.17 | s | - |

| CH₃ | 2.03 | s | - |

| CH₃ | 1.96 | s | - |

| CH | 1.85-1.80 | m | - |

| CH₃ | 1.47 | s | - |

Note: This data is for N'-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide. nih.gov s = singlet, dd = doublet of doublets, m = multiplet.

Table 2: Representative ¹³C NMR Spectral Data for a Chroman Skeleton

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~191.0 |

| Aromatic C-O | ~149.3 |

| Aromatic C | ~143.9 |

| Aromatic CH | ~130.6 |

| Aromatic CH | ~124.2 |

| Aromatic C-C | ~118.3 |

| Aromatic CH | ~117.8 |

| O-CH₂ | ~64.7 |

| CH₂ | ~64.0 |

Note: This data is representative for a chroman-like structure. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For chroman-5-ylamine hydrochloride, characteristic absorption bands would be expected for the amine (N-H), ether (C-O-C), and aromatic (C=C and C-H) groups.

In related chroman derivatives, the IR spectra show characteristic peaks that confirm the presence of key functional groups. nih.gov For example, the N-H stretching vibrations of an amine or amide typically appear in the region of 3100-3500 cm⁻¹. The C-O stretching of the ether in the chroman ring is usually found around 1200-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. For the hydrochloride salt, the N-H stretching of the ammonium (B1175870) salt (R-NH₃⁺) would also be a key feature.

Table 3: Typical IR Absorption Frequencies for Chroman Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretch | 3100 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (if present) | Stretch | 1670 - 1760 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1000 - 1200 |

Data derived from typical functional group regions and published spectra of chroman derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern upon electron impact (EI) or other ionization methods can reveal the structure of the molecule. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org For chroman structures, fragmentation may involve the rupture of the heterocyclic ring. arkat-usa.org High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula of the compound and its fragments. nih.gov

Table 4: Expected Mass Spectrometry Data for Chroman-5-ylamine

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Molecular ion (protonated) | 164.1070 (for C₉H₁₂NO) |

| [M]⁺˙ | Molecular ion (radical cation) | 163.0997 (for C₉H₁₁NO) |

| Fragment | Loss of NH₂ | 147.0810 (for C₉H₁₁O) |

| Fragment | Alpha-cleavage product | Varies with structure |

Note: m/z values are calculated for the free base, Chroman-5-ylamine. The hydrochloride salt would not typically be observed as a single entity in the gas phase.

X-Ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. By diffracting a beam of X-rays off a single crystal, one can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Table 5: Illustrative Crystallographic Data for a Chroman Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7203 |

| b (Å) | 14.0481 |

| c (Å) | 8.9066 |

| β (°) | 112.858 |

| Volume (ų) | 890.11 |

| Z (molecules/unit cell) | 4 |

Note: This data is for 3-chloro-7-hydroxy-4-methyl-chroman-2-one and serves as an example of crystallographic parameters for a related heterocyclic system. researchgate.net

Theoretical and Computational Investigations of Chroman 5 Ylamine Hydrochloride and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational analysis, used to predict molecular geometries, electronic properties, and spectroscopic data. nih.govrsc.org It serves as the foundation for understanding various molecular characteristics of chroman analogues, from their electronic reactivity to their optical properties. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve for the electronic structure of the molecule in its ground state. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic reactivity of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net This energy gap is instrumental in determining a compound's dynamic stability and is associated with its global reactivity parameters. nih.govresearchgate.net For instance, in studies of various chromene and chromone (B188151) derivatives, the HOMO-LUMO gap was calculated to predict their relative stabilities and biological activities. nih.govd-nb.info

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Chromene Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrano-chromene derivative (4a) | -6.598 | -1.430 | 5.168 | nih.gov |

| Pyrano-chromene derivative (4b) | -7.551 | -1.243 | 6.308 | nih.gov |

| Chromone derivative (TPC) | -7.990 | -6.120 | 1.870 | d-nb.info |

| Chromone derivative (FHM) | -7.869 | -6.220 | 1.649 | d-nb.info |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.deucsb.edu This method provides detailed insights into the electronic structure, including hybridization, charge distribution, and intramolecular donor-acceptor interactions. uni-muenchen.denumberanalytics.com

By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, one can quantify the stability arising from electron delocalization or hyperconjugation. uni-muenchen.de A study on the chroman derivatives α-tocopheryl succinate (B1194679) and 2,2,5,7,8-pentamethylchroman-6-yl succinate utilized NBO analysis to understand the influence of the phenolic oxygen's lone pair and its interaction with the aromatic system's π electrons. emarefa.net This type of analysis is critical for explaining the structural and reactivity differences between a parent alcohol (like a chromanol) and its derivatives. emarefa.net

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. bhu.ac.in This map allows for the prediction of a molecule's reactive sites for both electrophilic and nucleophilic attacks. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms (e.g., oxygen, nitrogen), and are susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) indicate an electron deficit, typically around hydrogen atoms, and are prone to nucleophilic attack. bhu.ac.inresearchgate.net Green areas represent neutral potential. researchgate.net Studies on chromone derivatives have used MEP maps to identify these reactive regions, providing valuable information on intermolecular interactions and potential binding sites in biological systems. d-nb.info

Investigation of Nonlinear Optics (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronic devices. nih.gov The chroman and chromene skeletons, being part of the benzopyran family, possess a π-bonded framework that makes them candidates for NLO materials. nih.govrsc.org

Computational DFT studies are employed to calculate key NLO parameters, such as the average polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ). nih.govnih.gov A recent study on novel coumarin-based pyrano-chromene derivatives performed a detailed NLO investigation. The results showed that these compounds possess distinct NLO properties, with their efficiency linked to factors like a low HOMO-LUMO gap and significant intramolecular charge transfer. nih.govnih.govresearchgate.net

Table 2: Calculated NLO Properties for Pyrano-Chromene Derivatives

| Compound | Average Polarizability ⟨α⟩ (x 10⁻²³ esu) | Second Hyperpolarizability γ (x 10⁴ esu) | Reference |

|---|

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target, estimating binding affinity, and understanding the molecular basis of ligand-target interactions. nih.govnih.gov

In silico Prediction of Receptor Binding and Multi-target Potential

Given the multifactorial nature of many diseases, there is a growing focus on developing multi-target-directed ligands (MTDLs) that can modulate several protein targets simultaneously. nih.gov In silico screening approaches are highly effective for identifying such compounds. nih.gov Virtual screening campaigns can filter vast compound libraries against multiple targets, such as those involved in neurodegenerative diseases or cancer. nih.govbiorxiv.org

For chroman-like structures, docking studies would involve placing the molecule into the binding site of various receptors to calculate a binding score or affinity. This process can predict whether the compound is likely to be an agonist or antagonist and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies have been used to identify novel ligands for targets like acetylcholinesterase, histone deacetylases, and various G-protein coupled receptors (GPCRs). nih.govnih.gov The identification of a "golden ligand" capable of interacting with multiple targets with high affinity is a key goal of such research. biorxiv.org

Pharmacophore Model Development for Chroman Derivatives

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.govnih.gov

The development of a pharmacophore model for a series of chroman derivatives would typically begin with a set of molecules with known biological activities. nih.govnih.gov For instance, if a series of chroman-based compounds were identified as inhibitors of a particular enzyme, these molecules (the training set) would be superimposed or aligned based on their structural similarities and presumed binding modes. nih.gov Software can then identify the common chemical features responsible for their activity, generating a hypothesis. nih.gov This model, often featuring elements like aromatic rings from the chroman core and hydrogen bond donors/acceptors from substituents like the amine group, can then be used for virtual screening of large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov The process can be refined by adding exclusion volumes to represent the shape of the target's binding pocket, preventing the selection of molecules that would clash with the protein surface.

A hypothetical pharmacophore model for a chroman derivative targeting a specific receptor might include:

An aromatic ring feature corresponding to the benzene (B151609) ring of the chroman scaffold.

A hydrogen bond donor feature from the -NH2 group of the amine.

A hydrogen bond acceptor feature, potentially the oxygen atom in the dihydropyran ring.

A hydrophobic region associated with the aliphatic portion of the chroman structure.

This model serves as a powerful tool to guide the design of new analogues with potentially improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the biological activity of compounds within a series are dependent on changes in their molecular properties. nih.gov

To build a QSAR model for chroman-5-ylamine analogues, a dataset of these compounds with their measured biological activities (e.g., IC50 values) is required. For each compound, a wide range of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges, energies of frontier orbitals (HOMO/LUMO).

Steric properties: Molecular volume, surface area, specific conformational indices.

Hydrophobic properties: The octanol-water partition coefficient (logP), which measures lipophilicity. dergipark.org.tr

Topological properties: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that relates a selection of these descriptors to the biological activity. nih.govnih.gov For example, a QSAR study on a series of arylpiperazine derivatives found that specific physicochemical parameters could successfully describe their receptor affinity. nih.gov A well-validated QSAR model can predict the activity of new, unsynthesized chroman derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and to understand which molecular features are most important for activity. nih.gov

Table 1: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Specific Descriptor Example | Property Described |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Lipophilicity, affects membrane permeability |

| Steric | Molecular Weight | Size of the molecule |

| Steric | Molar Refractivity | Molar volume and polarizability |

| Topological | Wiener Index | Branching of the molecular skeleton |

Computational Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Beyond just activity at a target, a successful drug must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). technologynetworks.com Computational models are invaluable for predicting these properties early in the drug discovery process, helping to avoid costly late-stage failures. github.com

"Drug-likeness" is an initial filter based on the principle that most orally administered drugs share a common range of physicochemical properties. The most famous of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A molecular weight over 500 daltons.

A calculated logP greater than 5.

For a compound like Chroman-5-ylamine hydrochloride, computational tools can quickly calculate these and other properties. Beyond simple rules, more sophisticated models can predict specific ADME parameters. nih.govresearchgate.net These predictions are based on large datasets of experimentally measured properties and use machine learning algorithms to correlate molecular structure with outcomes. github.com

Table 2: Illustrative Predicted ADME Properties for a Chroman Derivative

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gut |

| Caco-2 Permeability | Moderate to High | In vitro model for intestinal permeability |

| P-glycoprotein Substrate | No | Predicts if the compound is likely to be pumped out of cells |

| Distribution | ||

| BBB Penetration | Low | Predicts ability to cross the blood-brain barrier |

| Plasma Protein Binding | High | Affects the amount of free drug available to act on the target |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |

| Excretion |

These in silico predictions help guide the modification of lead compounds to improve their pharmacokinetic profile, balancing potency with the properties needed to make an effective medicine. technologynetworks.com

Conformational Analysis and Stereochemical Impact on Molecular Properties

The three-dimensional shape of a molecule, its conformation, is crucial for its interaction with biological targets. lumenlearning.com Conformational analysis studies the different spatial arrangements of atoms that can be achieved by rotation around single bonds. lumenlearning.com The chroman ring system is not planar and typically adopts a half-chair or sofa conformation. The precise conformation can be influenced by the nature and position of substituents. nih.gov

For this compound, the amine group at the C5 position is attached to the benzene part of the scaffold. However, stereochemistry at other positions, particularly on the dihydropyran ring (e.g., at C2 or C4), would be critical. Chiral 2-substituted chromanes are common in many biologically active compounds, and their activity is often highly dependent on their stereochemistry. nih.gov The spatial orientation of a substituent can dramatically affect how the molecule fits into a receptor or enzyme active site. mdpi.comresearchgate.net

The stability of different conformations is determined by various factors, including:

Torsional Strain: Arising from eclipsing interactions between bonds on adjacent atoms. The chair-like conformations of the dihydropyran ring minimize this. pressbooks.pub

Steric Strain: Repulsive interactions when bulky groups are forced into close proximity. Substituents on a chroman ring will generally prefer an equatorial-like position over a more hindered axial-like position to minimize steric strain. libretexts.org

Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of different conformations, predicting the most stable shapes a molecule like Chroman-5-ylamine can adopt. nih.gov Studies on chiral chromanes have shown a correlation between the helicity of the dihydropyran ring and the molecule's specific optical rotation, demonstrating the profound impact of 3D structure on physical properties. nih.gov Understanding the preferred conformation and the stereochemical requirements for biological activity is essential for designing potent and selective chroman-based therapeutic agents. mdpi.comnih.gov

Preclinical Biological Activity and Mechanistic Studies of Chroman 5 Ylamine Hydrochloride and Its Derivatives

Antioxidant Activity and Free Radical Scavenging Mechanisms

Chroman derivatives, including chroman-5-ylamine hydrochloride, have demonstrated notable antioxidant properties. Their ability to scavenge free radicals is a key aspect of their therapeutic potential.

The antioxidant mechanism of chroman derivatives often involves a one-step hydrogen atom transfer (HAT) from the phenolic hydroxyl group. nih.gov This process is influenced by the type and position of substituents on the chroman ring. Electron-donating groups, such as amino and acetylamino groups, have been shown to enhance radical scavenging activity, while electron-withdrawing groups like chloro and nitro groups tend to decrease this activity. rsc.org The position of these substituents also plays a crucial role; for instance, electron-donating groups in the ortho-position can accelerate the reaction rate through resonance stabilization. rsc.org

Studies on various chroman derivatives have highlighted their capacity to scavenge different types of free radicals. For example, synthetic 6-chromanol derivatives have shown the ability to scavenge galvinoxyl radicals and hydroxyl radicals. nih.gov The antioxidant activities of these compounds are correlated with their O-H bond dissociation energies (BDEs) and ionization potentials. nih.gov Furthermore, some chromone (B188151) derivatives have exhibited potent antioxidant activity, with IC50 values as low as 0.5 µg/ml in certain assays. The antioxidant potential of these compounds is not limited to synthetic derivatives; naturally occurring chroman derivatives isolated from plants like Caesalpinia sappan L. have also demonstrated significant scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

The exploration of chroman derivatives as antioxidants extends to their potential use in dietary supplements and functional foods, owing to their ability to enhance the stability and efficacy of active ingredients. chemimpex.com

Table 1: Antioxidant Activity of Selected Chroman Derivatives

| Compound/Derivative | Assay/Radical Scavenged | Key Findings | Reference |

| Chlorinated 6-chromanol derivatives | Galvinoxyl radical, Hydroxyl radical | Activity associated with the number and position of chlorine atoms. nih.gov | nih.gov |

| Substituted 6-chromanol derivatives | Galvinoxyl radical | Electron-donating groups enhance activity; electron-withdrawing groups decrease it. rsc.org | rsc.org |

| Chromone derivative A5 | DPPH radical | Potent antioxidant activity with an IC50 value of 0.5 µg/ml. | |

| Chroman carboxamide analog 5e | DPPH radical | Showed the highest DPPH radical scavenging activity (93.7% inhibition). researchgate.net | researchgate.net |

| Chroman carboxamide analog 5d | Hydrogen peroxide radical | Exhibited the highest hydrogen peroxide radical scavenging activity (83.2% inhibition). researchgate.net | researchgate.net |

| Benzylchroman derivatives from C. sappan | ROS, RNS | Potent scavenging activity against various reactive species. nih.gov | nih.gov |

Anti-inflammatory Effects and Modulation of Inflammatory Pathways

Chroman and its derivatives have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory pathways.

One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, chroman derivatives can reduce the production of inflammatory mediators. For instance, a novel chromone derivative, DCO-6, was found to significantly decrease the production of nitric oxide, IL-1β, and IL-6 by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov

Long-chain metabolites (LCMs) of vitamin E, which possess a chroman ring, have been reported to have stronger anti-inflammatory capacity than their parent compounds. nih.gov These metabolites can inhibit 5-lipoxygenase and cyclooxygenase-catalyzed eicosanoid formation and modulate pro-inflammatory transcriptional proteins. nih.gov Furthermore, they can enhance detoxification and lipid metabolism pathways associated with cellular inflammation by modulating nuclear receptors like PPARγ and PXR. nih.gov

Specific chroman derivatives have shown significant anti-inflammatory activity in various preclinical models. For example, Centchroman (B43507), a chroman derivative, demonstrated significant anti-inflammatory action in carrageenin-induced edema and cotton pellet granuloma tests in rodents. nih.gov Its mechanism appears to be independent of endogenous adrenocortical hormones. nih.gov Other studies have shown that substitutions at various positions of the chromanone nucleus can yield efficient anti-inflammatory compounds. nih.gov

Antimicrobial and Antibacterial Spectrum

Chroman derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antibacterial activity.

Numerous studies have demonstrated the efficacy of various synthetic and naturally occurring chroman-based compounds against both Gram-positive and Gram-negative bacteria. nih.gov For instance, derivatives of 4-hydroxy-chromen-2-one have shown both bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. internationaljournalssrg.org The antibacterial potency of these compounds is often influenced by the nature and position of substituents on the chroman ring. Substitutions at C-2, C-3, C-4, C-6, and C-7 of the chromanone nucleus have been found to yield compounds with broad-spectrum antibacterial activity. nih.gov

Specific examples of active compounds include 3-(benzo nih.govinternationaljournalssrg.orgdioxol-5-ylmethylene)-7-hydroxychroman-4-one, which exhibited significant antibacterial activity. nih.gov Furthermore, rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones have been identified as active and nontoxic in vivo, effectively eradicating Methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org The mechanism of action for these particular complexes does not seem to involve the inhibition of peptidoglycan synthesis or compromising cytoplasmic membrane integrity, but may be related to bacterial membrane depolarization. chemrxiv.org

In addition to antibacterial effects, some chroman derivatives also exhibit antifungal properties. For example, 3-azolyl-4-chromanone phenyl hydrazones have shown potential against various fungal pathogens. nih.gov

Table 2: Antibacterial Activity of Selected Chroman Derivatives

| Compound/Derivative | Bacterial Strains | Key Findings | Reference |

| 4-hydroxy-chromen-2-one derivatives | S. aureus, E. coli, B. cereus | Showed bacteriostatic and bactericidal activity. internationaljournalssrg.org | internationaljournalssrg.org |

| Chromone linked amide A1 | E. coli, P. vulgaris | Potent activity with a Minimum Inhibitory Concentration (MIC) of 100 µg/ml. | |

| Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones | MRSA | Efficiently eradicated MRSA infection in a zebrafish model. chemrxiv.org | chemrxiv.org |

| 3-(benzo nih.govinternationaljournalssrg.orgdioxol-5-ylmethylene)-7-hydroxychroman-4-one | Gram-positive and Gram-negative bacteria | Exhibited significant antibacterial activity. nih.gov | nih.gov |

Anticancer Activity (In Vitro Cell Line Studies)

The anticancer potential of chroman derivatives has been a significant area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines in vitro. nih.govgoogle.com

Inhibitory Effects on Cancer Cell Proliferation (e.g., MCF-7 Cell Line)

Chroman-based compounds have shown notable inhibitory effects on the proliferation of breast cancer cells, particularly the MCF-7 cell line. For example, a centchroman derivative, xy2004, was found to inhibit the proliferation of MCF-7 cells at high concentrations. nih.gov Similarly, a series of chroman carboxamide analogs displayed good to potent anticancer activity against the MCF-7 cell line, with compounds 5k and 5l showing the highest potency with GI50 values of 40.9 µM and 41.1 µM, respectively. researchgate.net

Other studies have also highlighted the efficacy of chromone-linked amides against MCF-7 cells. Compound A1, with a 4"-phenol substitution, was found to be the most potent in one study, with an IC50 value of 37.13 µg/ml. Furthermore, bis(4-hydroxy-2H-chromen-2-one) coumarin (B35378) (4HC) selectively inhibited the proliferation of MCF-7 cells in a time and concentration-dependent manner, without affecting non-cancerous mammary cells. researchgate.net The inhibitory activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. researchgate.net

Table 3: Inhibitory Effects of Chroman Derivatives on MCF-7 Cancer Cells

| Compound/Derivative | IC50/GI50 Value | Key Findings | Reference |

| xy2004 (centchroman derivative) | Concentration-dependent | Inhibited proliferation at high concentrations. nih.gov | nih.gov |

| Chroman carboxamide analog 5k | 40.9 µM | Showed high potency among the series. researchgate.net | researchgate.net |

| Chroman carboxamide analog 5l | 41.1 µM | Showed high potency among the series. researchgate.net | researchgate.net |

| Chromone linked amide A1 | 37.13 µg/ml | Most potent compound in the tested series. | |

| bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | 50 µM | Significantly decreased cell proliferation within 24 hours. researchgate.net | researchgate.net |

Mechanisms of Action in Cellular Systems (e.g., Modulation of Apoptosis)

The anticancer activity of chroman derivatives is often mediated through the induction of apoptosis, or programmed cell death. researchgate.netnih.govwaocp.org This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Several chroman derivatives have been shown to modulate the expression of key apoptosis-related proteins. For instance, high concentrations of the centchroman derivative xy2004 reduced the cellular expression of the anti-apoptotic protein Bcl-2 and increased the expression of the pro-apoptotic protein Bax in MCF-7 cells. nih.gov Similarly, bis(4-hydroxy-2H-chromen-2-one) coumarin induced apoptosis in MCF-7 cells by up-regulating Bax and down-regulating Bcl-2, leading to an increase in caspase-3 gene expression. researchgate.net

The induction of apoptosis by these compounds can also be linked to the generation of reactive oxygen species (ROS). nih.gov Curcumin, a compound that contains a structure with some similarities to the chroman core, is known to activate redox reactions within cells, leading to ROS production and the upregulation of apoptosis receptors. nih.gov Some chroman derivatives may act through similar mechanisms. Furthermore, the inhibition of signaling pathways that promote cell survival, such as the PI3K/Akt pathway, can also contribute to the pro-apoptotic effects of these compounds. nih.gov

Antiepileptic and Neuroprotective Potential

Beyond their applications in cancer and infectious diseases, chroman derivatives have also shown promise as antiepileptic and neuroprotective agents. nih.gov

The neuroprotective effects of chromone derivatives have been linked to their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs). nih.gov They have also been shown to inhibit Aβ aggregation, a hallmark of Alzheimer's disease. nih.gov For example, certain chromone derivatives have demonstrated remarkable neuroprotective effects in a rat model of depression by inhibiting the GSK3β/NF-κB/NLRP3 signal pathway. nih.gov

In the context of epilepsy, a series of chroman carboxamide analogs, initially developed as antiepileptic agents, were later found to possess anticancer and antioxidant properties. researchgate.net This highlights the diverse pharmacological profile of the chroman scaffold. While the precise mechanisms underlying the antiepileptic activity of these compounds are still under investigation, their ability to modulate neuronal excitability and protect against oxidative stress likely plays a significant role.

The exploration of chroman-3-ylamine hydrochloride and its derivatives in neuropharmacology is an active area of research, with the potential to yield novel therapeutic agents for a range of neurological disorders. chemimpex.com

Enzyme Inhibition Studies

The chroman scaffold and its derivatives have been investigated for their potential to inhibit various enzymes implicated in a range of physiological and pathological processes. These studies are crucial for understanding the therapeutic potential and mechanism of action of this class of compounds.

Derivatives of the chroman structure have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and a target for neurodegenerative diseases.

One such derivative, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the endogenous lichen fungus Daldinia fissa, has demonstrated selective inhibition of human MAO-B. nih.govnih.govnih.gov In vitro studies revealed that HMC inhibits MAO-B with an IC₅₀ value of 3.23 µM, showing approximately 4-fold selectivity over MAO-A (IC₅₀ = 13.97 µM). nih.govnih.govnih.gov Further kinetic analysis characterized HMC as a reversible and competitive inhibitor of MAO-B, with a Kᵢ value of 0.896 µM. nih.govnih.govnih.gov The reversibility of the inhibition was confirmed through dialysis experiments, where MAO-B activity was significantly recovered after the removal of HMC, similar to the known reversible inhibitor lazabemide. nih.gov

Structure-activity relationship (SAR) studies on other classes of derivatives, such as coumarins, have shown that the position of substitutions on the core structure significantly influences MAO inhibitory activity and selectivity. For instance, a phenyl group at the C-3 position of the coumarin ring tends to enhance MAO-B inhibition, whereas a phenyl group at the C-4 position favors MAO-A inhibition. nih.gov

Table 1: MAO Inhibitory Activity of 5-hydroxy-2-methyl-chroman-4-one (HMC)

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Selectivity |

|---|---|---|---|---|

| MAO-A | 13.97 | - | - | ~4-fold for MAO-B |

| MAO-B | 3.23 | 0.896 | Reversible, Competitive | - |

Data sourced from studies on the derivative 5-hydroxy-2-methyl-chroman-4-one. nih.govnih.govnih.gov

Certain chromene-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition is a target for conditions like glaucoma and certain cancers.

Studies on a series of chromene-based sulfonamides revealed inhibitory activity against cytosolic isoforms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII. mdpi.com For instance, the unsubstituted derivative 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) was a potent inhibitor of the tumor-associated isoform hCA IX. mdpi.com Another derivative, 5a, also exhibited the best activity against hCA XII among the tested compounds, with a Kᵢ value of 20.1 nM. mdpi.com The structure-activity relationship indicated that substitutions on the chroman ring could significantly alter the inhibitory potency and selectivity against different hCA isoforms. mdpi.com

Table 2: hCA Inhibitory Activity of Selected Chromene-based Sulfonamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 5a | >10000 | 103.4 | 25.4 | 20.1 |

| 5h | >10000 | 148.8 | 131.5 | 26.8 |

| 5i | >10000 | 256.7 | 75.3 | 47.7 |

| 6h | >10000 | 129.5 | 158.3 | 22.6 |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |

Data represents a selection of derivatives from the studied series. mdpi.com

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. The inhibitory potential of chroman derivatives against AChE has been explored.

The derivative 5-hydroxy-2-methyl-chroman-4-one (HMC) was evaluated for its activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results indicated weak activity, with IC₅₀ values for both enzymes being greater than 40 µM. nih.gov This suggests that while some chroman derivatives show potent activity against MAO-B, their effect on cholinesterases may be limited.

Interleukin-5 (IL-5) is a cytokine that plays a critical role in the maturation, recruitment, and activation of eosinophils, making it a key target in inflammatory conditions like asthma. mdpi.comresearchgate.net Several novel chromenone derivatives have been synthesized and identified as potent IL-5 inhibitors. nih.govnih.govmdpi.com

One study focused on benzamidochromenone derivatives, finding that (6-benzamido-2-cyclohexyl-4-oxo-4H-chromen-3-yl)methyl acetate (B1210297) (8a) exhibited an IC₅₀ of 6.1 µM and achieved 95% inhibition of IL-5 at a concentration of 30 µM. nih.gov Other research identified 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-hydroxyphenyl)propyl]-4H-chromen-4-one (9b) and 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-methoxyphenyl)propyl]-4H-chromen-4-one (9c) as potent inhibitors with IC₅₀ values of 4.0 µM and 6.5 µM, respectively. nih.gov Structure-activity relationship studies have highlighted that the planarity of the chromen-4-one ring is critical for IL-5 inhibition. nih.govrsc.org

Table 3: IL-5 Inhibitory Activity of Selected Chromenone Derivatives

| Compound | IC₅₀ (µM) | % Inhibition (at 30 µM) |

|---|---|---|

| 8a | 6.1 | 95% |

| 9b | 4.0 | 94% |

| 9c | 6.5 | 94% |

Data sourced from studies on various chromenone derivatives. nih.govnih.gov

Receptor Modulation and Cellular Signaling Pathway Interactions

Currently, there is limited specific information available in the public domain regarding the direct modulation of receptors or specific cellular signaling pathway interactions by this compound itself. Broader research into related flavonoid compounds has suggested interactions with pathways like PI3K/AKT and ERK/JNK, which subsequently influence transcription factors such as NFAT. However, dedicated studies mapping the receptor binding profile and specific signaling cascades affected by this compound and its immediate derivatives are not extensively documented.

Proteomics Applications and Protein-Ligand Interactions in Biological Research

While Chroman-4-ylamine hydrochloride is listed as a biochemical for proteomics research by some suppliers, detailed studies employing it as a chemical probe in large-scale proteomics are not widely published. The primary insights into protein-ligand interactions for this class of compounds come from computational docking simulations performed as part of enzyme inhibition studies.

For example, docking simulations for the MAO-B inhibitor 5-hydroxy-2-methyl-chroman-4-one (HMC) revealed a higher binding affinity for MAO-B (-7.3 kcal/mol) compared to MAO-A (-6.1 kcal/mol). nih.govnih.govnih.gov The model predicted a key hydrogen bond interaction between HMC and the Cys172 residue within the MAO-B active site, an interaction that was absent with MAO-A, potentially explaining its selectivity. nih.govnih.govnih.gov

Similarly, computational modeling of chromene-based sulfonamides inhibiting human carbonic anhydrase IX (hCA IX) showed that the sulfonamide group forms crucial hydrogen bonds with the backbone of Thr199 and His94 in the enzyme's active site, contributing to the high inhibitory potency of these compounds. mdpi.com These molecular modeling studies provide a structural basis for the observed enzyme inhibition and guide the rational design of more potent and selective inhibitors based on the chroman scaffold.

Chroman 5 Ylamine Hydrochloride As a Privileged Scaffold in Chemical Biology and Drug Discovery Research

Scaffold-Based Drug Discovery and Lead Optimization Strategies

Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogs of a lead compound. patsnap.com Key strategies in this process include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves studying how systematic changes to the chemical structure of a molecule affect its biological activity. patsnap.com By identifying which functional groups are crucial for activity, medicinal chemists can make targeted modifications to enhance potency and selectivity. patsnap.com

Pharmacokinetic Optimization: This focuses on improving the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. patsnap.com Modifications might be made to enhance solubility, metabolic stability, or the ability of the compound to reach its target in the body. patsnap.com

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural changes will impact a compound's interaction with its target, helping to prioritize which analogs to synthesize and test. patsnap.com

For chroman-based compounds, lead optimization efforts have been crucial in developing potent and selective inhibitors for various targets. For instance, modifications to the chroman-4-one scaffold have led to the development of highly selective SIRT2 inhibitors with potential applications in cancer therapy. acs.orgacs.orgnih.gov

Design and Synthesis of Novel Chemical Entities based on the Chroman Core for Biological Screening

The inherent versatility of the chroman scaffold allows for the design and synthesis of a wide range of novel chemical entities for biological screening. acs.orgacs.orgresearchgate.net Synthetic chemists employ various strategies to create libraries of chroman derivatives with diverse substituents and structural variations.

A common synthetic route to chroman-4-ones, a key subclass of chromans, involves a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael ring closure. acs.org Other methods for constructing the chroman ring include the reaction of trimethylhydroquinone (B50269) with methyl methacrylate. nih.gov

Recent research has highlighted innovative synthetic approaches. For example, a "ring-close" strategy has been used to create conformationally restricted chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. acs.orgnih.gov This approach led to the identification of compound (R)-C27, which demonstrated superior inhibitory activity compared to existing controls. acs.orgnih.gov Another study detailed the synthesis of a series of chroman derivatives as non-selective acetyl-CoA carboxylase (ACC) inhibitors, which have potential as anticancer agents. nih.gov

The following table summarizes selected examples of recently synthesized chroman derivatives and their biological targets:

| Compound ID | Target | Synthetic Strategy Highlights | Key Findings | Reference |

| (R)-C27 | PD-1/PD-L1 | "Ring-close" strategy for conformational restriction. | Superior inhibitory activity compared to positive controls. | acs.orgnih.gov |

| Compound 4s | Acetyl-CoA carboxylases (ACC1 and ACC2) | Synthesis of a series of chroman derivatives. | Potent anti-proliferation activity against several cancer cell lines. | nih.gov |

| Compound 6i | Human breast cancer cell line MCF-7 | Addition of Schiff base and isatin (B1672199) moieties to the chroman core. | Promising anticancer activity with a GI50 of 34.7 µM. | nih.gov |

| Compound 16d | Estrogen receptor α (ERα) | Synthesis of 3-aryl-4-anilino-2H-chromen-2-one derivatives. | Exhibited the best anti-proliferative activity against MCF-7 cells. | nih.gov |

Systematic Exploration of Structure-Activity Relationships (SAR) in Chroman Derivatives

The systematic exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. wikipedia.org For chroman derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective inhibition of various biological targets. acs.orgacs.org

These studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically altered. The biological activity of each compound is then tested to determine the impact of the modification. wikipedia.org

Key findings from SAR studies of chroman derivatives include:

Inhibitors of PD-1/PD-L1: An in-depth exploration of the SAR of chroman-based PD-1/PD-L1 inhibitors revealed that the introduction of electron-withdrawing halogens, such as chlorine and bromine, at specific positions on the chroman core significantly enhanced inhibitory activity. acs.org

SIRT2 Inhibitors: For chroman-4-one based SIRT2 inhibitors, SAR studies demonstrated that an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group were critical for high potency. acs.org Interestingly, the individual enantiomers of the lead compound showed only slight differences in inhibitory activity. acs.orgacs.org

Inhibitors of Breast Cancer Resistance Protein ABCG2: SAR studies of chromone (B188151) derivatives targeting the ABCG2 protein found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for inhibiting both drug efflux and ATPase activity. nih.gov

Inhibitors of Superoxide (B77818) Anion Generation: In a study of chromone derivatives designed to inhibit superoxide anion generation from human neutrophils, it was found that a methoxy (B1213986) group at the 7-position of the chromone ring and a hydrogen bond donor at the meta position of a phenyl ring significantly impacted activity. nih.gov

The following table provides a more detailed look at the SAR findings for specific chroman derivatives:

| Compound Series | Target | Key Structural Features for Activity | Reference |

| Chroman PD-1/PD-L1 Inhibitors | PD-1/PD-L1 | Electron-withdrawing halogens (Cl, Br) at R¹ and R⁴ positions. | acs.org |

| Chroman-4-one SIRT2 Inhibitors | SIRT2 | Alkyl chain (3-5 carbons) at 2-position; large, electron-withdrawing groups at 6- and 8-positions; intact carbonyl group. | acs.org |

| Chromone ABCG2 Inhibitors | ABCG2 | 4-bromobenzyloxy substituent at position 5; methoxyindole group. | nih.gov |